molecular formula C7H15ClN2O B6201385 N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride CAS No. 2694056-66-9

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride

Cat. No.: B6201385
CAS No.: 2694056-66-9
M. Wt: 178.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride, also known as NM-2-PAM hydrochloride, is a synthetic compound used in scientific research for a variety of applications. It is a relatively new compound that has been used in a variety of laboratory experiments. NM-2-PAM hydrochloride is a chiral compound, meaning it has two non-superimposable mirror images, and is used in experiments that require the separation and analysis of enantiomers. This compound is used in a variety of research applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride has a wide range of research applications. It is used in chiral separations, as it can be used to separate enantiomers. It is also used in organic synthesis, as it can be used as a catalyst for the synthesis of various organic compounds. This compound hydrochloride is also used in biochemistry and molecular biology experiments, as it can be used to study the structure and function of proteins and enzymes.

Mechanism of Action

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride is a chiral compound, meaning it has two non-superimposable mirror images. When this compound hydrochloride is used in chiral separations, it acts as a chiral selector, binding to one enantiomer more strongly than the other. This allows the enantiomers to be separated and analyzed.
Biochemical and Physiological Effects
This compound hydrochloride has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase, lipoxygenase, and monoamine oxidase. It has also been shown to alter the expression of various genes, including those involved in the regulation of inflammation, immune response, and cell proliferation.

Advantages and Limitations for Lab Experiments

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It also has a wide range of research applications, including chiral separations, organic synthesis, and biochemistry and molecular biology experiments. However, this compound hydrochloride is not suitable for all experiments, as it is not soluble in water and is not as selective as some other chiral compounds.

Future Directions

In the future, N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride could be used to develop new chiral separation techniques, as well as new organic synthesis techniques. It could also be used to study the structure and function of proteins and enzymes in greater detail. Additionally, this compound hydrochloride could be used to develop new drugs and drug delivery systems. Finally, this compound hydrochloride could be used to study the biochemical and physiological effects of various compounds, as well as the effects of environmental pollutants on human health.

Synthesis Methods

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride is synthesized through a multi-step process. The first step involves the reaction of pyrrolidine with acetic anhydride in the presence of a strong base, such as sodium hydroxide, to form N-methyl-2-pyrrolidone. The second step involves the reaction of N-methyl-2-pyrrolidone with hydrochloric acid to form this compound hydrochloride. The synthesis of this compound hydrochloride can be optimized by controlling the reaction conditions, such as temperature, pressure, and reactant concentrations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride involves the reaction of N-methylglycine with pyrrolidine followed by acetylation and hydrochloride salt formation.", "Starting Materials": [ "N-methylglycine", "Pyrrolidine", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "N-methylglycine is reacted with pyrrolidine in the presence of sodium hydroxide to form N-methyl-2-pyrrolidone.", "N-methyl-2-pyrrolidone is acetylated with acetic anhydride to form N-methyl-2-acetylpyrrolidine.", "N-methyl-2-acetylpyrrolidine is reacted with hydrochloric acid to form N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride.", "The product is isolated by extraction with ethyl acetate and recrystallization from methanol/water." ] }

2694056-66-9

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.